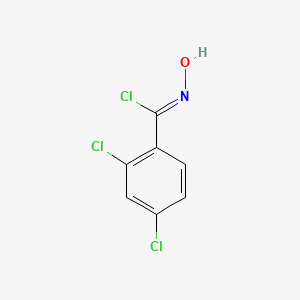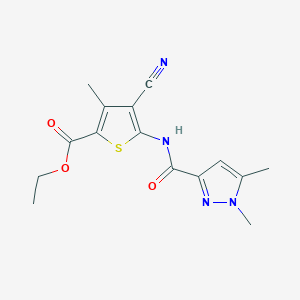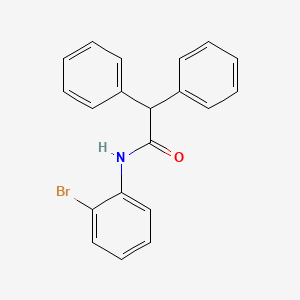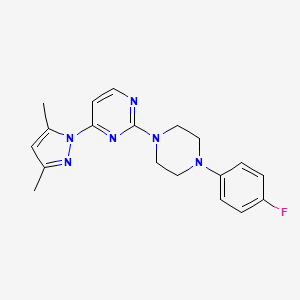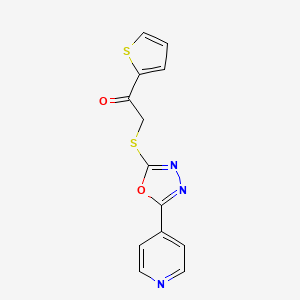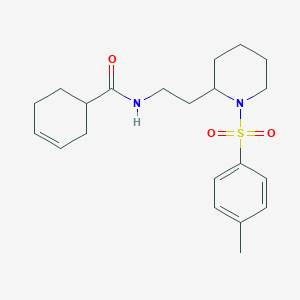
(3r,5r,7r)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3r,5r,7r)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)adamantane-1-carboxamide is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a derivative of adamantane, a cyclic hydrocarbon that has been extensively studied for its pharmacological properties. The synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound will be discussed in
Aplicaciones Científicas De Investigación
Antimicrobial and Anti-inflammatory Activities
Research has demonstrated that derivatives of adamantane, such as those with modifications in the 1,2,4-triazole-3-thiol and adamantyl groups, exhibit potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as the pathogenic fungus Candida albicans. These compounds have also shown dose-dependent anti-inflammatory activity against carrageenan-induced paw edema in rats, highlighting their potential in treating inflammatory conditions and infections (Al-Abdullah et al., 2014), (El-Emam et al., 2019).
Noncovalent Interactions
Adamantane derivatives have been studied for their noncovalent interactions, such as hydrogen bonding and π-π interactions, which play a significant role in their molecular structure and stability. These interactions have been characterized using the quantum theory of atoms in molecules (QTAIM) approach, providing insights into the molecular basis of their biological activities (El-Emam et al., 2020).
Antiviral Properties
Compounds based on adamantane, including those with bromomethyl ketone and other modifications, have been explored for their antiviral properties. These studies have shown promising antiviral activity against various viral strains, suggesting potential applications in the development of antiviral drugs (Makarova et al., 2001).
Serotonin Receptor Activities
Adamantyl aryl- and heteroarylpiperazines have been synthesized and evaluated for their serotonin receptor activities, with some compounds demonstrating high affinity for 5-HT1A receptors. These findings indicate potential applications in the treatment of anxiety and depression (Abou-Gharbia et al., 1999).
Chemical Synthesis and Characterization
Efforts have been made to develop efficient synthesis methods for adamantane derivatives, including those with specific functional groups that confer biological activity. These synthesis strategies are crucial for producing high-purity compounds for further research and potential therapeutic applications (Su et al., 2011).
Propiedades
IUPAC Name |
N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2OS/c25-21(22-13-16-10-17(14-22)12-18(11-16)15-22)23-5-8-24-6-3-19(4-7-24)20-2-1-9-26-20/h1-2,9,16-19H,3-8,10-15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRZYTXGZROYEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)CCNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


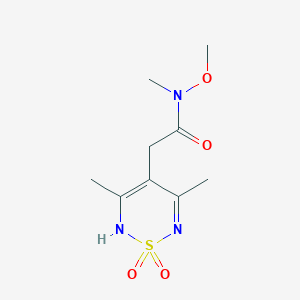

![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2814448.png)

